[2-(3,4-Dimethoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide
Overview
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C18H23NO2·HBr It is known for its unique structure, which includes a dimethoxyphenyl group and a methylbenzylamine group
Mechanism of Action
Target of Action
Related compounds have been shown to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in transmitting signals in the brain and are involved in various neurological processes.
Result of Action
Based on related compounds, it could potentially have neuroprotective effects and improve cognitive functions such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethoxyphenyl)ethyl]amine: This compound lacks the methylbenzyl group and has different chemical properties.
[3,4-Dimethoxyphenethyl]amine: Similar to the above but with variations in the side chain.
[3-Methylbenzyl]amine: This compound lacks the dimethoxyphenyl group and has distinct properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPSEIPTRGEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-36-4 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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